N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-3-5-16(6-4-15)12-23-20(26)11-18-13-29-22(25-18)30-14-21(27)24-17-7-9-19(28-2)10-8-17/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARZLJRJSUOTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antitumor Activity : The thiazole component has been associated with anticancer properties. Studies indicate that compounds with thiazole rings can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins and activation of caspases .
- Antimicrobial Properties : Research has shown that thiazole derivatives exhibit significant antibacterial activity against several pathogens. The compound's structure suggests potential efficacy against resistant bacterial strains .
- Anticonvulsant Effects : Some thiazole derivatives have demonstrated anticonvulsant properties, possibly by modulating neurotransmitter systems involved in seizure activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antitumor Efficacy : In a study evaluating various thiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values below 10 µM against A431 and Jurkat cell lines, indicating strong cytotoxicity compared to doxorubicin .
- Antimicrobial Activity : A recent investigation into thiazole derivatives revealed that certain compounds showed comparable activity to norfloxacin against Staphylococcus epidermidis, suggesting potential for development as new antimicrobial agents .
- Neuroprotective Effects : Preliminary studies indicated that derivatives containing similar structural motifs could reduce seizure frequency in animal models, highlighting their potential application in treating epilepsy .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that thiazole derivatives, including this compound, exhibit promising anticancer properties. Research has shown that compounds with thiazole moieties can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
-
Antimicrobial Activity
- The compound has demonstrated antimicrobial properties against a range of bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a candidate for further development as an antibacterial agent.
-
Neuroprotective Effects
- Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the inhibition of oxidative stress and inflammation in neuronal cells.
Synthesis and Derivatives
The synthesis of N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide involves several steps, typically starting from readily available thiazole derivatives. The process has been optimized to enhance yield and purity, which is crucial for biological testing.
Case Studies
-
Case Study on Anticancer Activity
- A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting strong cytotoxicity compared to standard chemotherapeutics.
-
Clinical Trials for Antimicrobial Use
- Preliminary clinical trials are underway to assess the safety and efficacy of this compound as an antibacterial agent in treating resistant infections. Initial results have shown promise, leading to further exploration in larger cohorts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Piperazine/Aryl Substituents ()
Compounds 13–18 from share a thiazole-acetamide scaffold but vary in substituents (Table 1). Key comparisons include:
- Substituent Effects :
- Synthetic Accessibility : Yields range from 72% (fluorophenyl, 15 ) to 86% (phenylpiperazine, 16 ), indicating that electron-donating groups (e.g., methoxy) may improve reaction efficiency .
Table 1. Selected Thiazole Derivatives from
| Compound | Substituents | Yield (%) | m.p. (°C) | MW (g/mol) |
|---|---|---|---|---|
| 13 | 4-Methoxyphenyl, p-tolyl | 75 | 289–290 | 422.54 |
| 14 | 4-Chlorophenyl, p-tolyl | 79 | 282–283 | 426.96 |
| 16 | Phenylpiperazine | 86 | 281–282 | 408.52 |
| 18 | Dual 4-methoxyphenyl | 82 | 302–303 | 438.54 |
Coumarin-Linked Thiazole Derivatives ()
Compounds such as 5 and 13 () replace the 4-methylbenzyl group with coumarin moieties, targeting α-glucosidase inhibition:
- Structural Differences : The coumarin-thiazole hybrids exhibit lower MW (378–446 g/mol) and m.p. (206–220°C) compared to piperazine-containing analogs.
- Bioactivity : Compound 5 (89% yield) showed potent α-glucosidase inhibition, attributed to the coumarin ring’s planar structure enhancing enzyme binding .
Benzothiazole Derivatives with Antitumor Activity ()
Compounds 10 and 16 from feature benzothiazole cores with thioacetamide linkages. Despite structural divergence from the target compound, their antitumor activity highlights the importance of the thioether-acetamide motif:
- Compound 10 : N-[4-(benzothiazol-2-yl)-3-chlorophenyl]-2-[(benzimidazol-2-yl)thio]acetamide showed significant activity against leukemia and renal cancer cell lines, likely due to the chlorophenyl and benzimidazole groups enhancing DNA intercalation .
Quinazolinone-Thioacetamide Hybrids ()
Compound 9 (), N-(4-methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-quinazolinon-2-yl)thio]acetamide, shares the 4-methoxyphenyl and thioacetamide groups with the target compound. However, its quinazolinone core confers distinct electronic properties, resulting in modest tumor growth inhibition (MGI% = 10%) compared to analogs with sulfonamide substituents .
Key Structural and Functional Insights
- Thiazole vs. Benzothiazole Cores : Thiazole derivatives (e.g., ) generally exhibit higher thermal stability (m.p. > 280°C) than benzothiazoles (m.p. ~200–250°C), likely due to reduced aromatic conjugation in the latter .
- Substituent Impact :
- Biological Targets : Structural variations dictate target specificity. For example, coumarin-thiazoles target α-glucosidase, while piperazine-thiazoles inhibit MMPs .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
A multi-step approach is recommended, leveraging thiazole core formation followed by sequential functionalization. Key steps include:
- Thiazole ring synthesis : React 2-amino-4-substituted thiazole precursors with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide backbone .
- Thioether linkage : Introduce the thioacetamide group via nucleophilic substitution using 2-chloroacetamide derivatives and thiol-containing intermediates in dimethyl ketone, catalyzed by triethylamine (13 hours, magnetic stirring, TLC monitoring) .
- Final functionalization : Couple the 4-methylbenzylamine moiety via amide bond formation using carbodiimide coupling agents.
Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), catalyst loading (e.g., 0.01–0.05 mol% triethylamine), and reaction time (8–24 hours) to maximize yield (>80%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- FTIR : Confirm critical functional groups:
- ¹H/¹³C NMR : Use DMSO-d₆ or CDCl₃ to resolve:
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns to confirm substituent placement .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed across different in vitro assays?
Contradictions may arise from assay-specific variables:
- Concentration gradients : Test a broad range (1 nM–100 µM) to identify non-linear dose-response relationships.
- Cell line variability : Compare results across multiple lines (e.g., HEK293 vs. HeLa) to assess target specificity.
- Solvent effects : Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity artifacts .
- Structural analogs : Compare with derivatives (e.g., trifluoromethyl-substituted analogs) to isolate substituent-specific effects .
Q. What computational strategies are suitable for predicting this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding with the thiazole sulfur and amide carbonyl .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond acceptor count to correlate structural features with antimicrobial or anticancer activity .
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding affinity and conformational flexibility .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Substituent variation : Synthesize derivatives with:
- Bioisosteric replacement : Replace the thiazole ring with oxadiazole or benzothiazole to improve target selectivity .
- In vitro validation : Screen analogs against panels of cancer cell lines or bacterial strains to identify potency trends .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between enzymatic and cell-based assays?
- Enzyme kinetics : Verify assay conditions (pH, cofactors) match physiological environments.
- Membrane permeability : Measure logP values to assess cellular uptake limitations (e.g., highly polar analogs may fail in cell-based assays despite enzyme inhibition).
- Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
Methodological Best Practices
- Synthetic purity : Recrystallize final products from absolute ethanol to achieve >95% purity .
- Bioassay controls : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) and vehicle-only baselines .
- Data reporting : Use standardized metrics (e.g., IC₅₀ ± SEM, n ≥ 3) and publish raw spectra in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
